3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride
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Overview
Description
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride is a chemical compound with a molecular weight of 233.72 g/mol . It is a derivative of benzothiazepine, a class of organic compounds containing a benzene ring fused to a thiazepine ring. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with a suitable diketone in the presence of a strong acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity . The final product is typically isolated and purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions and at low temperatures.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are conducted in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Alkylated or aminated benzothiazepine derivatives.
Scientific Research Applications
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride .
- 2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione .
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14ClNO2S |
---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-8-7-14(12,13)10-5-3-2-4-9(10)6-11-8;/h2-5,8,11H,6-7H2,1H3;1H |
InChI Key |
UIPVMFKOHDNMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2CN1.Cl |
Origin of Product |
United States |
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